During the development and manufacturing of Rivaroxaban, it's crucial to ensure the final product has minimal impurities. Rivaroxaban Pseudodimer serves as a reference standard for analytical techniques used to detect and quantify its presence in Rivaroxaban samples. This helps ensure the purity and safety of the medication [, , ].
Understanding how Rivaroxaban breaks down in the body or under storage conditions is essential. Researchers can use Rivaroxaban Pseudodimer as a reference molecule to identify and track its formation during degradation studies. This information helps improve drug stability and shelf life [].
Although Rivaroxaban Pseudodimer is not expected to be present in the final medication, it might be useful in toxicology studies to assess the potential side effects of Rivaroxaban dimers in general. This information can be valuable for the development of safer blood-thinning medications [].
Rivaroxaban Pseudodimer is a chemical compound that serves as an impurity derived from the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used primarily as an anticoagulant. The molecular formula for Rivaroxaban Pseudodimer is C₃₈H₃₆Cl₂N₆O₁₀S₂, and it is characterized by its complex structure, which includes multiple functional groups that are integral to its biological activity and interactions within the body .
Rivaroxaban pseudodimer does not possess its own mechanism of action. As an impurity, it is not intended to have any biological effect.
The safety profile of rivaroxaban pseudodimer is not well-characterized. Given its structural similarity to rivaroxaban, it is likely to share some of the known side effects of the drug, such as bleeding and gastrointestinal upset []. However, the very low levels present in the final drug product minimize the risk of these side effects.
The synthesis of Rivaroxaban Pseudodimer typically occurs as a byproduct during the production of Rivaroxaban. Various methods have been explored to minimize its formation, including:
Rivaroxaban Pseudodimer primarily serves as a reference standard in pharmaceutical testing and quality control. It aids in assessing the purity and stability of Rivaroxaban formulations. Understanding its properties is crucial for ensuring that pharmaceutical products meet regulatory standards and maintain therapeutic efficacy .
Rivaroxaban Pseudodimer shares structural characteristics with several other anticoagulants and related compounds. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Rivaroxaban | Direct Factor Xa inhibitor; oral bioavailability | Does not require antithrombin III; unique oral formulation |
| Apixaban | Similar mechanism; also a direct Factor Xa inhibitor | Higher bioavailability than Rivaroxaban |
| Edoxaban | Another direct Factor Xa inhibitor | Approved for specific conditions like atrial fibrillation |
| Dabigatran | Direct thrombin inhibitor; different target | Requires conversion to active form (prodrug) |
Uniqueness: The uniqueness of Rivaroxaban Pseudodimer lies in its role as an impurity rather than a therapeutic agent, highlighting the complexities involved in drug synthesis and formulation stability.
Understanding these compounds provides insight into the development and refinement of anticoagulant therapies, emphasizing the importance of purity in pharmaceutical preparations.
The formation of rivaroxaban pseudodimer occurs through specific reaction pathways during the synthesis of the parent compound, rivaroxaban [1]. The pseudodimer, characterized by the molecular formula C38H36Cl2N6O10S2 and molecular weight of 871.8 grams per mole, represents a significant process-related impurity that forms under particular synthetic conditions [1] [2].
The primary synthetic route leading to pseudodimer formation involves the coupling reaction between the oxazolidinone intermediate and the thiophene carboxamide moiety [7]. During the preparation of rivaroxaban, the key intermediate 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one undergoes acylation with 5-chlorothiophene-2-carboxylic acid derivatives [9]. This acylation step, typically performed under basic conditions using potassium hydrogen carbonate in a mixture of methyl ethyl ketone and water, creates conditions conducive to pseudodimer formation [9].
The mechanistic pathway for pseudodimer formation involves the nucleophilic attack of the amino group of one rivaroxaban molecule on the carbonyl carbon of another rivaroxaban molecule or its reactive intermediate [13]. This intermolecular reaction occurs when the concentration of reactive intermediates reaches critical levels, particularly during the final coupling step where 5-chlorothiophene-2-carbonyl chloride is introduced to the reaction mixture [9] [13].
Research has demonstrated that the pseudodimer formation is particularly pronounced when reaction temperatures exceed 35 degrees Celsius and when the reaction mixture is stirred for extended periods [9]. The formation mechanism involves the generation of electrophilic species that can react with nucleophilic sites on adjacent rivaroxaban molecules, resulting in the characteristic pseudodimer structure [13].
| Reaction Parameter | Standard Conditions | Pseudodimer Formation Risk |
|---|---|---|
| Temperature Range | 20-35°C | High above 35°C |
| Reaction Time | 15-30 minutes | Increased after 45 minutes |
| pH Range | 8.0-9.5 | Enhanced below pH 7.0 |
| Concentration | 0.1-0.3 M | Critical above 0.5 M |
The oxazolidinone ring system plays a crucial role in the pseudodimer formation mechanism of rivaroxaban [18] [23]. The five-membered oxazolidinone ring contains both nitrogen and oxygen heteroatoms, creating a unique electronic environment that facilitates intermolecular interactions [18]. The stereochemistry at the C5 position of the oxazolidinone ring, specifically the S-configuration, influences the spatial arrangement of the aminomethyl substituent, making it more accessible for intermolecular coupling reactions [23].
The morpholine moiety contributes significantly to pseudodimer formation through its ability to participate in hydrogen bonding interactions [18]. The morpholine ring system, containing both ether oxygen and tertiary amine nitrogen, creates multiple sites for intermolecular association [10]. Research indicates that the morpholine nitrogen can act as a nucleophilic center, while the carbonyl oxygen at the 3-position can serve as an electrophilic site for intermolecular reactions [18].
Studies have shown that the combination of oxazolidinone and morpholine functionalities creates a captodative effect, stabilizing radical intermediates that may form during the synthesis process [25]. This stabilization effect enhances the likelihood of intermolecular coupling reactions, particularly under oxidative conditions or in the presence of radical initiators [25].
The spatial arrangement of the oxazolidinone and morpholine rings in rivaroxaban creates a favorable geometry for pseudodimer formation [10]. Molecular modeling studies have revealed that the distance between reactive centers in adjacent rivaroxaban molecules falls within the optimal range for intermolecular coupling, particularly when the molecules adopt specific conformations during the synthesis process [10].
| Functional Group | Role in Dimerization | Mechanistic Contribution |
|---|---|---|
| Oxazolidinone Ring | Nucleophilic Center | Provides amino functionality |
| Morpholine Ring | Stabilizing Group | Hydrogen bonding interactions |
| Thiophene Moiety | Electrophilic Site | Carbonyl activation |
| Chloro Substituent | Electronic Effect | Enhances electrophilicity |
Several process optimization strategies have been developed to minimize rivaroxaban pseudodimer formation during industrial synthesis [14] [16]. Temperature control represents the most critical parameter, with studies demonstrating that maintaining reaction temperatures below 30 degrees Celsius significantly reduces pseudodimer formation rates [13]. Implementation of precise temperature monitoring systems and efficient cooling mechanisms has proven effective in controlling this unwanted side reaction [13].
pH optimization plays a crucial role in pseudodimer minimization [14]. Research has shown that maintaining the reaction pH between 8.5 and 9.0 during the coupling step minimizes the formation of electrophilic intermediates that promote pseudodimer formation [14]. The use of buffered reaction systems, particularly those employing potassium hydrogen carbonate, provides better pH control compared to unbuffered systems [9].
Reaction time optimization has emerged as another effective strategy for pseudodimer control [13]. Studies indicate that reducing the coupling reaction time to 15-20 minutes, followed by immediate quenching with ethanol, significantly decreases pseudodimer levels [9]. This approach prevents the accumulation of reactive intermediates that could participate in intermolecular coupling reactions [13].
Solvent system optimization represents an additional approach to pseudodimer minimization [15]. Research has demonstrated that the use of protic solvents, particularly ethanol-water mixtures, can effectively suppress pseudodimer formation by competing for reactive sites and stabilizing intermediates through hydrogen bonding [15]. The implementation of continuous addition techniques for reagents has also proven effective in maintaining low concentrations of reactive species throughout the reaction [16].
Advanced analytical monitoring systems, including high-performance liquid chromatography with photodiode array detection, enable real-time monitoring of pseudodimer formation during synthesis [14] [15]. These systems allow for immediate process adjustments when pseudodimer levels exceed acceptable thresholds, typically set at less than 0.10 percent by weight [14].
| Optimization Strategy | Target Parameter | Expected Reduction | Implementation Cost |
|---|---|---|---|
| Temperature Control | Below 30°C | 60-80% reduction | Moderate |
| pH Buffering | 8.5-9.0 range | 40-60% reduction | Low |
| Time Optimization | 15-20 minutes | 50-70% reduction | Low |
| Solvent Modification | Ethanol-water mixture | 30-50% reduction | Moderate |
| Real-time Monitoring | Continuous analysis | 70-90% control | High |
Process-related impurity profiling studies have identified specific degradation pathways that lead to pseudodimer formation [16]. These studies have revealed that the presence of trace metal impurities, particularly copper and iron ions, can catalyze pseudodimer formation through radical mechanisms [17]. Implementation of metal chelation strategies using ethylenediaminetetraacetic acid or similar chelating agents has proven effective in reducing these catalytic effects [17].
Rivaroxaban Pseudodimer, with the molecular formula C₃₈H₃₆Cl₂N₆O₁₀S₂ and molecular weight of 871.76 g/mol [1] [2], demonstrates significant susceptibility to hydrolytic degradation under both acidic and basic conditions. This large dimeric compound features a complex structure containing multiple functional groups including chlorothiophene moieties, oxazolidinone rings, and amide linkages [3], which serve as potential sites for hydrolytic attack.
| Property | Value |
|---|---|
| CAS Number | 1632463-24-1 |
| Molecular Formula | C₃₈H₃₆Cl₂N₆O₁₀S₂ |
| Molecular Weight (g/mol) | 871.76 |
| IUPAC Name | 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
| Appearance | Neat solid |
| PubChem CID | 86566632 |
| Storage Temperature | -20°C to +5°C |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated and Heated) |
Studies examining the hydrolytic degradation pathways of the parent compound rivaroxaban provide critical insights into the behavior of Rivaroxaban Pseudodimer under stress conditions. Research has established that rivaroxaban exhibits extreme sensitivity to hydrolytic conditions, particularly under acidic and basic environments [4] [5]. Under acidic hydrolysis conditions using 0.1 N hydrochloric acid at 75°C for 72 hours, rivaroxaban demonstrates approximately 28% degradation [4]. The acidic degradation process results in the formation of two distinct degradation products, designated as DP2 and DP3, which have been characterized through liquid chromatography-mass spectrometry analysis [4].
The mechanism of acidic hydrolysis involves protonation of nitrogen atoms within the oxazolidinone rings and morpholinone moiety, making these structures more susceptible to nucleophilic attack by water molecules [4]. The acidic environment facilitates the cleavage of amide bonds, particularly at sites where electron-withdrawing groups such as the chlorothiophene substituents create additional electrophilic character. Under these conditions, the central amide bond linking the two rivaroxaban units in the pseudodimer structure becomes increasingly vulnerable to hydrolytic cleavage [4].
Basic hydrolysis presents an even more aggressive degradation environment for rivaroxaban-related compounds. Under alkaline conditions using 0.1 N sodium hydroxide at 75°C for 72 hours, rivaroxaban exhibits approximately 35% degradation [4]. The basic degradation pathway results in the formation of three degradation products: DP1, DP2, and DP3 [4]. Mass spectrometry analysis reveals that DP1 appears exclusively under basic hydrolysis conditions, with a molecular ion peak at m/z 410.10, while DP2 and DP3 are common to both acidic and basic degradation pathways [4].
| Degradation Product | Retention Time (min) | [M+H]+ m/z | Stress Condition |
|---|---|---|---|
| DP1 | 10.107 | 410.10 | Base hydrolysis only |
| DP2 | 21.060-21.083 | 454.05 | Acid and base hydrolysis |
| DP3 | 32.193-32.490 | 392.10 | Acid and base hydrolysis |
| Rivaroxaban (parent) | 25.717-25.760 | 436.05-436.10 | Control |
The hydroxide ion in basic conditions acts as a strong nucleophile, directly attacking the electrophilic carbon atoms in the amide bonds throughout the pseudodimer structure [4]. This mechanism leads to the formation of carboxylate anions and amine products, explaining the higher degree of degradation observed under basic conditions compared to acidic environments. The appearance of DP1 exclusively under basic conditions suggests that certain structural modifications occur through base-catalyzed reactions that are not accessible under acidic conditions [4].
For Rivaroxaban Pseudodimer specifically, the dimeric nature of the compound presents additional complexity in hydrolytic degradation. The compound contains multiple amide linkages that can serve as sites for hydrolytic attack, including the central connecting linkage between the two rivaroxaban moieties and the individual amide bonds within each monomeric unit [3]. The stereochemistry of the compound, with defined stereocenters at the oxazolidinone positions, may influence the accessibility of these bonds to hydrolytic attack [1].
Temperature plays a crucial role in accelerating hydrolytic degradation processes. Studies conducted at elevated temperatures (75°C) demonstrate significant degradation within 72 hours, while experiments at room temperature show markedly reduced degradation rates [4]. This temperature dependence follows Arrhenius kinetics, where increased thermal energy facilitates the breaking of covalent bonds and enhances the rate of chemical reactions.
Rivaroxaban Pseudodimer exhibits remarkable stability under oxidative stress conditions, contrasting sharply with its susceptibility to hydrolytic degradation. Comprehensive stability studies demonstrate that rivaroxaban maintains excellent stability when exposed to oxidative environments, with degradation levels remaining below 0.1% under standard oxidative stress testing conditions [6] [4].
Oxidative degradation studies using 3% hydrogen peroxide at room temperature for 72 hours reveal minimal degradation of rivaroxaban, with only 0.08% degradation observed [6]. This exceptional stability under oxidative conditions can be attributed to the structural characteristics of the rivaroxaban molecule and, by extension, the Rivaroxaban Pseudodimer. The compound lacks easily oxidizable functional groups such as phenolic hydroxyl groups or sulfur atoms in vulnerable positions that would typically serve as primary sites for oxidative attack [7].
The metabolic pathway of rivaroxaban provides insights into the potential oxidative degradation mechanisms that may affect Rivaroxaban Pseudodimer. The primary oxidative biotransformation pathway involves oxidative degradation of the morpholinone moiety, which represents the major metabolic route for rivaroxaban in biological systems [7] [8]. This process is catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2, which account for 18% and 14% of total rivaroxaban elimination, respectively [8].
In pharmaceutical stress testing environments, the absence of enzymatic catalysts means that oxidative degradation must proceed through non-enzymatic pathways. The chlorothiophene substituents in the rivaroxaban structure provide electron-withdrawing effects that stabilize the molecule against oxidative attack [3]. Additionally, the oxazolidinone rings present in both monomeric units of the pseudodimer contribute to the overall stability by creating electron-deficient environments that resist oxidation [1].
| Parameter | Conditions | Degradation (%) | Stability Assessment |
|---|---|---|---|
| Hydrolytic Degradation (Acidic) | 0.1 N HCl, 75°C, 72 hours | 28% | Highly susceptible |
| Hydrolytic Degradation (Basic) | 0.1 N NaOH, 75°C, 72 hours | 35% | Highly susceptible |
| Oxidative Degradation | 3% H₂O₂, Room temp, 72 hours | 0.08% | Stable |
| Thermal Degradation (60°C) | 60°C, 3 days | 51.29% | Highly susceptible |
| Thermal Degradation (80°C) | 80°C, 3 days | 59.01% | Highly susceptible |
| Photolytic Degradation (UV) | UV light, Room temp, 6 hours | 17.47% | Moderately susceptible |
| Photolytic Degradation (Sunlight) | Sunlight, Room temp, 6 hours | 18.49% | Moderately susceptible |
| Neutral Hydrolysis | Water, Room temp, 7 days | 0.96% | Stable |
When oxidative stress does occur in rivaroxaban-related compounds, the primary mechanism involves the formation of reactive oxygen species that can attack electron-rich centers within the molecule. However, the rivaroxaban structure contains predominantly electron-deficient aromatic systems and heteroatoms that are less susceptible to oxidative modification [9]. The morpholinone moiety, while representing the primary site for enzymatic oxidation in biological systems, demonstrates stability under chemical oxidative stress conditions in the absence of specific enzymatic catalysts [7].
Studies examining the oxidative metabolism of rivaroxaban have identified several metabolites formed through enzymatic pathways, including M-1, which results from oxidative degradation of the morpholinone moiety followed by oxidative cleavage of the ring [8]. Additional minor metabolites M-5 and M-6 are also produced through oxidative degradation of the morpholinone ring [8]. However, these enzymatic pathways require specific cofactors such as NADPH and are not representative of the chemical oxidative stress conditions used in pharmaceutical stability testing [9].
For Rivaroxaban Pseudodimer, the dimeric structure may provide additional protection against oxidative degradation through intramolecular stabilization effects. The presence of two rivaroxaban units connected through the central linkage may create steric hindrance that limits the accessibility of potential oxidation sites to reactive oxygen species [1]. Furthermore, the increased molecular weight and structural complexity of the pseudodimer compared to the monomeric rivaroxaban may contribute to enhanced stability under oxidative conditions.
The exceptional oxidative stability of rivaroxaban and its related compounds, including Rivaroxaban Pseudodimer, makes these substances suitable for formulation in pharmaceutical preparations without requiring extensive antioxidant protection [10]. This stability characteristic is particularly important for long-term storage and handling of pharmaceutical products containing these compounds [11].
Rivaroxaban Pseudodimer demonstrates significant susceptibility to thermal degradation, with degradation rates showing strong temperature dependence. Comprehensive thermal stability studies reveal that elevated temperatures induce substantial molecular degradation through multiple pathways, making temperature control critical for the handling and storage of this compound.
Thermal degradation studies conducted at 60°C over a three-day period demonstrate extensive degradation of rivaroxaban, with 51.29% degradation observed [12]. When the temperature is increased to 80°C under identical time conditions, degradation increases to 59.01% [12]. This temperature-dependent degradation pattern follows Arrhenius kinetics, where higher temperatures provide increased activation energy for bond cleavage reactions.
The thermal degradation mechanism primarily involves the thermolytic cleavage of thermally labile bonds within the rivaroxaban structure. The amide bonds connecting various structural components represent the most vulnerable sites for thermal degradation [4]. At elevated temperatures, these bonds undergo homolytic or heterolytic cleavage, leading to the formation of smaller molecular fragments and the overall breakdown of the pseudodimer structure.
Shorter-term thermal exposure studies provide additional insights into the kinetics of thermal degradation. After one hour of exposure at 60°C, rivaroxaban exhibits 1.16% degradation, which increases to 2.56% at 80°C [12]. The degradation continues to increase with extended exposure times, reaching 4.50% and 9.10% after two hours at 60°C and 80°C, respectively [12]. These data demonstrate that thermal degradation follows a time-dependent progression that accelerates with increasing temperature.
Extended thermal exposure over 24 hours results in 37.96% degradation at 60°C and 45.14% degradation at 80°C [12]. The three-day exposure data showing 51.29% and 59.01% degradation at 60°C and 80°C, respectively, indicates that the degradation rate begins to plateau at extended time periods, possibly due to the depletion of the most thermally labile bonds or the formation of thermally stable degradation products [12].
Photolytic stability assessment reveals that Rivaroxaban Pseudodimer exhibits moderate susceptibility to light-induced degradation. Studies examining photolytic degradation under ultraviolet light exposure demonstrate time-dependent degradation with varying rates depending on the specific light source and exposure conditions [12] [13].
Under ultraviolet light exposure at room temperature, rivaroxaban shows progressive degradation over time. After one hour of UV exposure, degradation reaches 1.8% [12]. Extended exposure for six hours results in 17.47% degradation [12] [13]. The photolytic degradation mechanism involves the absorption of UV photons by chromophoric groups within the rivaroxaban structure, leading to electronic excitation and subsequent photochemical reactions.
Sunlight exposure produces comparable degradation patterns to UV light exposure, with some variations in degradation rates. After one hour of sunlight exposure, degradation reaches 1.21%, which is slightly lower than the UV light degradation rate of 1.8% [12]. However, after six hours, sunlight exposure results in 18.49% degradation, which is marginally higher than the 17.47% observed under UV light conditions [12]. This difference may be attributed to the broader spectrum of wavelengths present in natural sunlight compared to laboratory UV sources.
The photolytic degradation mechanism involves several potential pathways, including direct photolysis where the molecule directly absorbs UV radiation, and sensitized photolysis where other compounds present in the system absorb light and transfer energy to the rivaroxaban molecule [14]. The chlorothiophene substituents and aromatic ring systems within the rivaroxaban structure serve as chromophores that can absorb UV radiation and initiate photochemical reactions [3].
International Conference on Harmonisation guidelines recommend photostability testing as an integral part of stress testing for pharmaceutical compounds [15] [16]. The photostability studies should be conducted according to ICH Q1B guidelines, which specify standard conditions for photostability evaluation [17]. These studies are essential for determining appropriate packaging and storage conditions to minimize light-induced degradation during the shelf life of pharmaceutical products [18].
For Rivaroxaban Pseudodimer, the dimeric structure may influence both thermal and photolytic stability compared to monomeric rivaroxaban. The increased molecular weight and structural complexity could potentially provide enhanced thermal stability through intermolecular stabilization effects. However, the presence of additional chromophoric groups in the dimeric structure may also increase susceptibility to photolytic degradation [1].
Storage recommendations for Rivaroxaban Pseudodimer reflect its thermal and photolytic sensitivity. The recommended storage temperature range of -20°C to +5°C helps minimize thermal degradation [2] [19]. Additionally, protection from light exposure is essential to prevent photolytic degradation during storage and handling [20]. These storage conditions align with the stability characteristics observed in comprehensive stress testing studies and ensure the maintenance of compound integrity over extended periods.